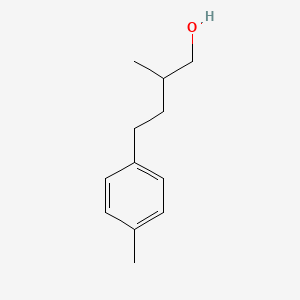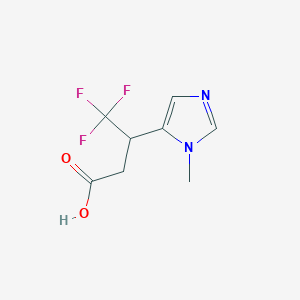
4,4,4-Trifluoro-3-(1-methyl-1h-imidazol-5-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-(1-methyl-1h-imidazol-5-yl)butanoic acid: is a chemical compound characterized by the presence of trifluoromethyl and imidazole groups. This compound is notable for its unique structure, which combines the properties of both fluorinated and imidazole-containing molecules. The trifluoromethyl group imparts significant electron-withdrawing properties, while the imidazole ring is known for its biological activity and ability to coordinate with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(1-methyl-1h-imidazol-5-yl)butanoic acid typically involves the introduction of the trifluoromethyl group and the imidazole ring into a butanoic acid backbone. One common method involves the reaction of a trifluoromethylated precursor with an imidazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,4-Trifluoro-3-(1-methyl-1h-imidazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4,4,4-Trifluoro-3-(1-methyl-1h-imidazol-5-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and catalysts.
Biology: The imidazole ring in this compound is known for its biological activity. It can interact with enzymes and receptors, making it a potential candidate for drug development and biochemical research.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry: Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-(1-methyl-1h-imidazol-5-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity and specificity. The imidazole ring can coordinate with metal ions, potentially affecting enzymatic activity and signal transduction pathways.
Comparación Con Compuestos Similares
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid: This compound has a hydroxyl group instead of a carboxylic acid group, which can alter its reactivity and biological activity.
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound features an aniline group, providing different chemical and biological properties.
Uniqueness: 4,4,4-Trifluoro-3-(1-methyl-1h-imidazol-5-yl)butanoic acid is unique due to the combination of the trifluoromethyl and imidazole groups. This combination imparts distinct electronic and steric properties, making it valuable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C8H9F3N2O2 |
|---|---|
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-(3-methylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C8H9F3N2O2/c1-13-4-12-3-6(13)5(2-7(14)15)8(9,10)11/h3-5H,2H2,1H3,(H,14,15) |
Clave InChI |
GXZYNNRLLFIDAG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C(CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



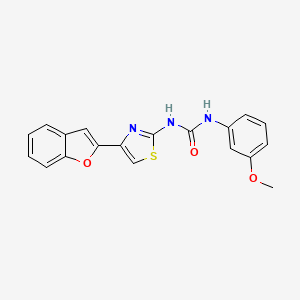


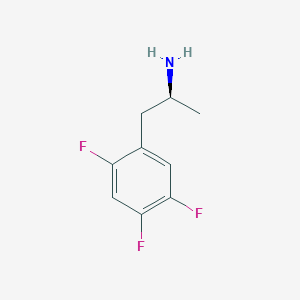
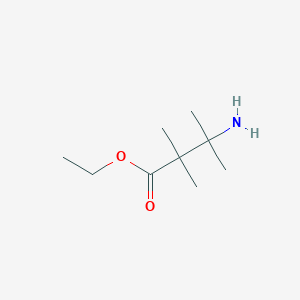
![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)

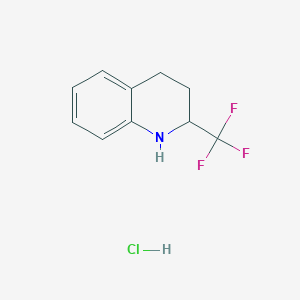

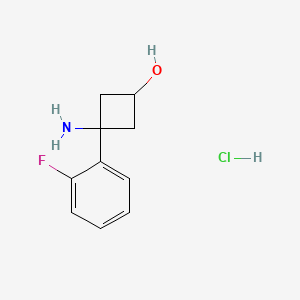
![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
